molecular formula C9H10ClF3N2 B14858118 3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14858118
M. Wt: 238.64 g/mol
InChI Key: UFPFSZSSHDDWSI-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)pyridine.

    Reaction with Propan-1-amine: The pyridine derivative is reacted with propan-1-amine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it valuable for creating compounds with specific desired effects.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    3-(Trifluoromethyl)pyridine: Lacks the chloro substituent but shares the trifluoromethyl group.

    4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.

Uniqueness

3-(4-Chloro-3-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that similar compounds may not.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-6-3-5-15-7(2-1-4-14)8(6)9(11,12)13/h3,5H,1-2,4,14H2

InChI Key

UFPFSZSSHDDWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)CCCN

Origin of Product

United States

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